molecular formula C19H42O3Si B12631002 Decyltris[(propan-2-yl)oxy]silane CAS No. 921605-16-5

Decyltris[(propan-2-yl)oxy]silane

Cat. No.: B12631002
CAS No.: 921605-16-5
M. Wt: 346.6 g/mol
InChI Key: LILGYOCNANBWTO-UHFFFAOYSA-N
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Description

Decyltris[(propan-2-yl)oxy]silane is an organosilicon compound characterized by the presence of a decyl group attached to a silicon atom through three propan-2-yl groups. This compound is part of the broader class of silanes, which are widely used in various industrial and scientific applications due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Decyltris[(propan-2-yl)oxy]silane typically involves the reaction of decyltrichlorosilane with isopropanol in the presence of a base. The reaction proceeds as follows: [ \text{Decyltrichlorosilane} + 3 \text{Isopropanol} \rightarrow \text{this compound} + 3 \text{HCl} ] This reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silane compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Decyltris[(propan-2-yl)oxy]silane undergoes several types of chemical reactions, including:

    Hydrolysis: Reacts with water to form silanols and isopropanol.

    Condensation: Forms siloxane bonds through the elimination of isopropanol.

    Substitution: Reacts with nucleophiles to replace the isopropoxy groups.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of a catalyst such as hydrochloric acid.

    Condensation: Often facilitated by heating or using a catalyst like titanium tetrachloride.

    Substitution: Requires nucleophiles such as amines or alcohols under mild conditions.

Major Products

    Hydrolysis: Produces silanols and isopropanol.

    Condensation: Forms siloxane polymers.

    Substitution: Yields substituted silanes with various functional groups.

Scientific Research Applications

Decyltris[(propan-2-yl)oxy]silane has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of siloxane polymers and other organosilicon compounds.

    Biology: Employed in the modification of surfaces for biological assays and cell culture.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable, biocompatible coatings.

    Industry: Utilized in the production of water-repellent coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of Decyltris[(propan-2-yl)oxy]silane involves the formation of siloxane bonds through hydrolysis and condensation reactions. These reactions result in the creation of a stable, cross-linked network that imparts desirable properties such as hydrophobicity and chemical resistance. The molecular targets and pathways involved include the interaction of the silane with hydroxyl groups on surfaces, leading to the formation of strong covalent bonds.

Comparison with Similar Compounds

Similar Compounds

  • (1,1-Dimethyl-2-propynyl)oxy trimethylsilane
  • Triisopropyl[(trimethylsilyl)ethynyl]silane
  • Propargyloxytrimethylsilane

Uniqueness

Decyltris[(propan-2-yl)oxy]silane is unique due to its long decyl chain, which imparts enhanced hydrophobic properties compared to shorter-chain silanes. This makes it particularly useful in applications requiring water repellency and chemical resistance.

Properties

CAS No.

921605-16-5

Molecular Formula

C19H42O3Si

Molecular Weight

346.6 g/mol

IUPAC Name

decyl-tri(propan-2-yloxy)silane

InChI

InChI=1S/C19H42O3Si/c1-8-9-10-11-12-13-14-15-16-23(20-17(2)3,21-18(4)5)22-19(6)7/h17-19H,8-16H2,1-7H3

InChI Key

LILGYOCNANBWTO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC[Si](OC(C)C)(OC(C)C)OC(C)C

Origin of Product

United States

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